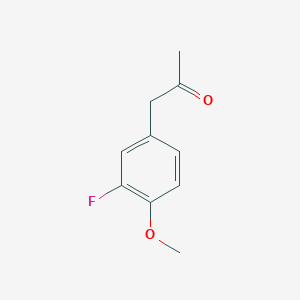

1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMYYXIMWVCARJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357-79-1 | |

| Record name | 1-(3-fluoro-4-methoxyphenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 3-Fluoro-4-Methoxy-Phenyl Motif: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synergy of Fluorine and Methoxy Substituents

In the landscape of contemporary drug discovery, the deliberate modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of medicinal chemistry. Among the vast arsenal of chemical tools, the incorporation of fluorine atoms and methoxy groups has become a preeminent strategy for optimizing drug candidates.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, offers a unique combination of properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] Strategic fluorination can block sites of metabolic oxidation, thereby increasing a drug's half-life, and can modulate the pKa of nearby functional groups, which can improve membrane permeability and bioavailability.[2][3]

Concurrently, the methoxy group (–OCH3) serves as a versatile modulator of a compound's physicochemical properties. It can act as a hydrogen bond acceptor, improve aqueous solubility, and its orientation can be crucial for fitting into specific binding pockets of target proteins. The introduction of a methoxy group has been shown to enhance the anticancer activity of various compounds.[4]

The combination of these two functionalities in a 3-fluoro-4-methoxy substitution pattern on a phenyl ring creates a "privileged scaffold." This specific arrangement is not merely an additive combination of their individual effects but a synergistic interplay that provides medicinal chemists with a powerful building block for developing potent, selective, and metabolically robust therapeutic agents. This guide provides a comprehensive overview of the synthesis of key 3-fluoro-4-methoxy substituted precursors and explores their application through case studies in medicinal chemistry, offering field-proven insights for researchers in drug development.

Part 1: Synthesis of Core 3-Fluoro-4-Methoxy-Phenyl Precursors

The efficient synthesis of key building blocks is paramount for their widespread use in drug discovery programs. This section details reliable protocols for the preparation of three common precursors: 3-fluoro-4-methoxybenzaldehyde, 4-fluoro-3-methoxyaniline, and 4-fluoro-3-methoxybenzoic acid.

3-Fluoro-4-methoxybenzaldehyde

This aldehyde is a versatile intermediate, notably used in the synthesis of fluorinated analogues of the anticancer agent Combretastatin A-4.[5] Its preparation is a foundational step for accessing a wide range of more complex molecules.

Experimental Protocol: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

A detailed protocol for the synthesis of this precursor has been described in the literature.[6][7] The nuclear magnetic resonance spectral parameters for 3-Fluoro-4-methoxybenzaldehyde have also been studied.[6]

-

Step 1: Starting Material: The synthesis typically begins from a commercially available substituted phenol.

-

Step 2: Formylation: A common method to introduce the aldehyde group is the Vilsmeier-Haack reaction or similar formylation techniques.

-

Step 3: Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove reagents. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product as a solid with a melting point of 34-35 °C.[6]

Caption: Synthetic workflow for 3-fluoro-4-methoxybenzaldehyde.

4-Fluoro-3-methoxyaniline

4-Fluoro-3-methoxyaniline serves as a crucial intermediate in the synthesis of numerous biologically active compounds.[8] Its preparation often involves a multi-step sequence starting from more accessible materials.

Experimental Protocol: Synthesis via Reduction-Dehalogenation

A novel and economically attractive process involves a concerted reduction-dehalogenation step from a substituted nitrobenzene precursor.[8]

-

Step 1: Acylation & Nitration: Start with a suitable fluorophenol, which is first acylated to protect the hydroxyl group. This is followed by nitration to introduce a nitro group onto the aromatic ring.[8]

-

Step 2: Methylation & Bromination: The protecting group is removed, and the resulting phenol is methylated. A bromine atom is then introduced at a specific position.[8]

-

Step 3: Reduction-Dehalogenation: The key step involves the reduction of the nitro group to an aniline and the simultaneous removal of the bromine substituent. This is typically achieved using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8]

-

Step 4: Isolation: The final product, 4-fluoro-3-methoxyaniline, is isolated after filtration of the catalyst and removal of the solvent.[8]

Caption: Key steps in the synthesis of 4-fluoro-3-methoxyaniline.

4-Fluoro-3-methoxybenzoic Acid

This carboxylic acid derivative is another important building block, providing a handle for amide bond formation and other transformations common in drug synthesis.

Experimental Protocol: Hydrolysis of Methyl Ester

A straightforward synthesis involves the hydrolysis of the corresponding methyl ester.[9]

-

Step 1: Ester Hydrolysis: Methyl 4-fluoro-3-methoxybenzoate is dissolved in methanol. A solution of sodium hydroxide in water is added, and the mixture is stirred at room temperature for several hours.[9]

-

Step 2: Acidification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water, and the pH is adjusted to 4 with 1N HCl solution, causing the product to precipitate.[9]

-

Step 3: Isolation: The precipitated solid is collected by filtration, washed with water, and dried to give 4-fluoro-3-methoxybenzoic acid as a white solid in high yield (e.g., 97%).[9]

Caption: Hydrolysis route to 4-fluoro-3-methoxybenzoic acid.

Part 2: Applications and Case Studies in Drug Discovery

The utility of 3-fluoro-4-methoxy substituted precursors is best illustrated by their successful incorporation into bioactive molecules across various therapeutic areas, particularly in oncology.

Case Study 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, and the 3-fluoro-4-methoxyphenyl moiety has proven to be a valuable component in designing selective and potent inhibitors.[10]

-

TGF-βR1 Inhibition: In the development of Transforming Growth Factor-beta Receptor 1 (TGF-βR1) inhibitors, structure-activity relationship (SAR) studies revealed that introducing a 3-fluoro substituent on the phenyl ring led to potent inhibition.[11] This highlights the positive impact of the fluorine atom on binding affinity.

-

Aurora Kinase B (AURKB) Inhibition: A series of quinazoline derivatives were designed as AURKB inhibitors, a promising target for cancer therapy.[12] The incorporation of a fluorophenyl group was a key feature in developing orally active compounds that showed efficacy in mouse xenograft models.[12]

-

Janus Kinase 1 (JAK1) Inhibition: In the discovery of selective JAK1 inhibitors, a medicinal chemistry strategy focusing on lipophilic ligand efficiency led to the development of highly potent compounds.[13] The 3-methoxy-4-chlorophenylamino moiety, a close analogue of our core structure, was a key component of the final efficacious molecule, demonstrating the importance of the substitution pattern on the phenyl ring for achieving the desired potency and pharmacokinetic properties.[13]

Table 1: Examples of Bioactive Molecules Incorporating the Motif

| Compound Class | Target | Role of 3-Fluoro-4-Methoxy Moiety | Therapeutic Area |

| Fluorinated Combretastatin A-4 | Tubulin | Enhances anti-cancer activity | Oncology[5] |

| (S)-3-(3-fluoro-4-methoxybenzyl)... | Tubulin Assembly | Induces G2/M phase arrest in HCC cells | Oncology[14] |

| Substituted Isoflavones | CYP1A1 Substrate | Potentiates growth inhibitory activity | Oncology |

| 5-substituted Pyridinyl Derivatives | TGF-βR1 Kinase | Improves potency and selectivity | Oncology[11] |

Case Study 2: Anti-proliferative Agents Targeting Tubulin

The 3-fluoro-4-methoxybenzyl group is a key feature in compounds designed to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.

-

Combretastatin A-4 Analogues: 3-Fluoro-4-methoxybenzaldehyde is a direct precursor to fluorinated derivatives of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[5] The fluorinated analogues retain significant anti-cancer activity.

-

Chromanone Derivatives: A compound named (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC) was shown to suppress the proliferation of hepatocellular carcinoma (HCC) cells.[14] FMTC works by inducing cell cycle arrest at the G2/M phase and triggering apoptosis, highlighting it as a novel agent for HCC treatment.[14]

Case Study 3: Flavones as Neuroprotective and Antioxidant Agents

Flavones are a class of natural products with diverse biological activities. The incorporation of fluorine can enhance these properties. A synthetic route for 3-fluorinated derivatives of 3',4',5'-trimethoxyflavone has been developed. Biological evaluation demonstrated that this fluorination can enhance antioxidant activity while conserving neuroprotective properties, showcasing the utility of fluorination in modulating the biological profile of a known scaffold.[15]

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The recurring success of the 3-fluoro-4-methoxyphenyl motif allows for the deduction of key structure-activity relationships that can guide future drug design efforts.

Causality Behind Experimental Choices:

-

Fluorine as a Metabolic Blocker: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[3] Placing a fluorine at the 3-position can protect the adjacent methoxy group or the aromatic ring itself from metabolic degradation, thereby increasing the drug's in vivo half-life.

-

Modulation of Electronics and Binding: Fluorine is a highly electronegative, electron-withdrawing group. This property can alter the electron density of the aromatic ring, influencing its interaction with the target protein.[2] It can participate in favorable electrostatic interactions or modulate the hydrogen-bonding capacity of the adjacent methoxy group, enhancing binding affinity.

-

Conformational Control: The methoxy group at the 4-position can adopt different conformations relative to the phenyl ring. The presence of the ortho-fluorine atom can influence the preferred conformation of the methoxy group, potentially locking the molecule into a more bioactive conformation for optimal target engagement.

Caption: Key Structure-Activity Relationships of the 3-Fluoro-4-Methoxy-Phenyl Motif.

Conclusion and Future Perspectives

The 3-fluoro-4-methoxy substituted phenyl ring represents a highly valuable and privileged scaffold in medicinal chemistry. Its constituent parts—the fluorine atom and the methoxy group—work in concert to bestow favorable properties upon drug candidates, including enhanced metabolic stability, modulated physicochemical properties, and potent target engagement. The straightforward synthesis of key precursors like 3-fluoro-4-methoxybenzaldehyde and 4-fluoro-3-methoxyaniline ensures their accessibility for broad application in drug discovery pipelines.

As demonstrated through case studies in oncology and beyond, this motif has been successfully integrated into a variety of bioactive molecules, from kinase inhibitors to tubulin polymerization blockers. The underlying principles of its efficacy—metabolic blocking, electronic modulation, and conformational control—provide a rational basis for its continued and expanded use.

Future research will likely focus on exploring this motif in new therapeutic areas and incorporating it into novel molecular architectures, such as PROTACs and covalent inhibitors. As synthetic methodologies for fluorination continue to advance, the strategic deployment of the 3-fluoro-4-methoxy-phenyl group will undoubtedly remain a key tactic in the design of the next generation of therapeutics.

References

- Lawrence, N. J., et al. (2003). Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4. Journal of Fluorine Chemistry, 123(1), 101-108.

- Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride.

- Valverde, I. E., & Mascarin, A. (2025).

-

Vasselin, D. A., et al. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of Medicinal Chemistry, 49(13), 3973-81. [Link]

- Flowers, R. A., et al. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC.

- MDPI. (2025).

- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.

- ResearchGate. (n.d.). Examples of bioactive compounds bearing fluorine atoms.

- Gedawy, E. M., et al. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

-

Lee, Y., et al. (2023). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. Cancer Genomics Proteomics, 20(6suppl), 754-762. [Link]

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- Arı, E., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- Klymenko, Y. V., et al. (n.d.). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal.

- ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.

- ResearchGate. (n.d.). A Fluoro Derivative of Embelin, as Potent B-RAF Inhibitor in Melanoma.

- Frontiers in Chemistry. (n.d.). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential.

- MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.

- Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxybenzaldehyde 99.

- Fisher Scientific. (n.d.). 3-Fluoro-4-methoxybenzaldehyde, 98%.

-

Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 50-61. [Link]

- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. [Link]

- International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(10), 1147-1167.

- BenchChem. (2025). Head-to-head comparison of different synthetic routes to fluorofurans.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace.

- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.

- ResearchGate. (n.d.). Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) Through Structure-Based Drug Design.

- BLD Pharm. (n.d.). 128495-46-5|4-Fluoro-3-methoxybenzaldehyde.

- Sunway Pharm Ltd. (n.d.). 3-Fluoro-4-methoxybenzaldehyde - CAS:351-54-2.

-

European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

- Encyclopedia.pub. (2022). Various Protein Kinase Inhibitors as Anticancer Agents.

- MDPI. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Fluoro-4-methoxybenzaldehyde 99 351-54-2 [sigmaaldrich.com]

- 7. 3-Fluoro-4-methoxybenzaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google Patents [patents.google.com]

- 9. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory synthesis protocols for 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Technical Application Note: Modular Synthesis of Fluorinated Phenylacetone Scaffolds via the Nitroalkene Pathway

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a robust, scalable laboratory protocol for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one. This compound serves as a critical intermediate in Structure-Activity Relationship (SAR) studies, specifically for evaluating the metabolic stability of phenethylamine derivatives. The introduction of the fluorine atom at the meta position (relative to the alkyl chain) is a strategic medicinal chemistry modification designed to block metabolic hydroxylation and alter the electronic properties of the aromatic ring without significantly changing steric volume.

Synthetic Strategy: This guide utilizes the Henry Reaction (Nitroaldol Condensation) followed by a Reductive Hydrolysis . This route is selected over the Glycidic Ester (Darzens) or Friedel-Crafts pathways due to its higher atom economy, milder conditions, and the commercial availability of the specific aldehyde precursor.

Regulatory Compliance Warning:

CRITICAL: Phenylacetone derivatives are frequently classified as "List I Chemicals" or "Precursors" by regulatory bodies (e.g., DEA in the US, INCB globally) due to their potential use in the synthesis of controlled substances. This protocol is strictly for legitimate research and development purposes by authorized personnel. Users must verify local laws regarding the possession and synthesis of fluorinated phenylacetone analogs before proceeding.

Part 2: Reaction Pathway Visualization

The following directed graph illustrates the chemical workflow, highlighting the critical intermediate and the divergence point for side-product formation.

Caption: Figure 1. Modular synthesis workflow illustrating the Henry Condensation followed by Iron-mediated reductive hydrolysis.

Part 3: Detailed Experimental Protocols

Stage I: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-nitropropene

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic attack of the nitroethane anion on the aldehyde carbonyl. Spontaneous dehydration follows, driven by the conjugation of the resulting double bond with the aromatic ring.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Fluoro-4-methoxybenzaldehyde | 1.0 | Limiting Reagent |

| Nitroethane | 1.5 - 2.0 | Nucleophile / Solvent |

| Ammonium Acetate | 0.2 - 0.4 | Catalyst (Buffer) |

| Glacial Acetic Acid | Solvent | Reaction Medium |

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 50.0 mmol of 3-Fluoro-4-methoxybenzaldehyde to the flask.

-

Solvent Addition: Add 150 mL of Glacial Acetic Acid. Stir until dissolved.

-

Reagent Addition: Add 75.0 mmol (approx. 5.4 mL) of Nitroethane followed by 10.0 mmol (0.77 g) of Ammonium Acetate .

-

Reaction: Heat the mixture to a gentle reflux (approx. 100°C internal temp) for 2 to 4 hours.

-

IPC (In-Process Control): Monitor via TLC (Solvent: 20% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a bright yellow fluorescent spot (the nitroalkene).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow crystalline solid.

-

Troubleshooting: If an oil forms, scratch the glass side or seed with a crystal to induce crystallization.

-

-

Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove acetic acid. Recrystallize from hot Ethanol or Methanol/IPA (9:1).

-

Validation: Dry the yellow needles in a vacuum desiccator.

-

Expected Yield: 85-92%.[1]

-

Stage II: Reductive Hydrolysis to the Ketone

Mechanism: This step utilizes elemental iron in acidic media. The nitro group is reduced to an enamine/imine intermediate. Under the acidic reaction conditions, this intermediate hydrolyzes to the ketone (P2P analog) rather than reducing further to the amine.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitroalkene (from Stage I) | 1.0 | Precursor |

| Iron Powder (325 mesh) | 4.0 - 5.0 | Reducing Agent |

| Glacial Acetic Acid | Solvent | Proton Source |

| Water | Co-solvent | Hydrolysis Agent |

Protocol:

-

Setup: Equip a 1 L three-neck flask with a mechanical stirrer (essential due to slurry thickness), reflux condenser, and addition funnel.

-

Catalyst Prep: Add 200 mmol of Iron Powder to 150 mL of Glacial Acetic Acid in the flask. Heat to 60°C to activate the iron (surface oxide removal).

-

Addition: Dissolve 40.0 mmol of the Nitroalkene (Stage I product) in 100 mL of Acetic Acid. Add this solution dropwise to the iron slurry over 45 minutes.

-

Exotherm Warning: The reaction is exothermic.[2] Maintain temperature between 70-80°C. Do not let it boil uncontrollably.

-

-

Hydrolysis: After addition is complete, heat the mixture to reflux (approx. 100-105°C) for 1.5 hours. The bright yellow color of the nitroalkene should fade to a dull gray/brown.

-

Quench & Extraction:

-

Cool to room temperature.[2]

-

Filter off the unreacted iron and iron salts through a Celite pad. Wash the pad with Toluene (2 x 50 mL).

-

Combine the filtrate and dilute with 500 mL water.

-

Extract with Toluene (3 x 100 mL). Note: Toluene is preferred over DCM for better separation of the ketone from tarry byproducts.

-

-

Neutralization: Wash the combined organic layers with 5% NaOH solution (2 x 100 mL) to remove acetic acid, followed by Brine (1 x 100 mL).

-

Isolation: Dry over anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure. -

Final Purification: Distillation under high vacuum is required for pharmaceutical purity.

-

Target: Pale yellow oil.

-

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be met.

Decision Logic for Purity:

Caption: Figure 2. Quality control decision tree for purification and validation.

Spectroscopic Data (Expected):

| Technique | Diagnostic Signal | Structural Assignment |

| 1H-NMR (CDCl3) | Terminal Methyl ketone ( | |

| Benzylic Methylene ( | ||

| Methoxy group ( | ||

| Aromatic Protons (Split by Fluorine) | ||

| IR (Neat) | 1715 | Carbonyl stretch (C=O) |

| GC-MS | M+ = 196 | Molecular Ion |

| m/z = 153 | Tropylium ion (Loss of acetyl group) |

Part 5: References

-

Henry Reaction Mechanism: Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3. Link

-

Reductive Hydrolysis (Iron/Acid): Ranu, B. C., Sarkar, A., & Ghosh, K. (2003). A Simple and Green Procedure for the Synthesis of Ketones via Reductive Hydrolysis of Nitroalkenes.[3] The Journal of Organic Chemistry. (General methodology reference).

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Alternative Reduction (NaBH4/CuCl): Varma, R. S., & Kabalka, G. W. (1985). A convenient reduction of aliphatic and aromatic nitroalkenes to ketones. Synthetic Communications, 15(11), 985-990. Link

Sources

Storage conditions to prevent degradation of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Application Note: Optimizing Stability and Storage Protocols for 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Executive Summary

This compound (hereafter 3F-4M-P2P ) is a sensitive fluorinated aromatic ketone used as a high-value intermediate in structure-activity relationship (SAR) studies and drug development. Its structural features—specifically the electron-rich aromatic ring coupled with an enolizable benzylic ketone—render it highly susceptible to oxidative degradation, photolysis, and aldol-type condensation.

This guide provides a scientifically grounded storage protocol designed to maintain >98% purity over extended periods. It moves beyond generic "store in a cool, dry place" advice to establish a self-validating storage system that actively mitigates specific chemical failure modes.

Physicochemical Vulnerabilities

To preserve 3F-4M-P2P, one must understand how it dies. The molecule possesses three distinct "kill sites" that dictate our storage strategy:

-

The Benzylic Carbon (C1): The position alpha to the carbonyl and the aromatic ring is doubly activated. It is prone to radical formation (via auto-oxidation) and enolization.

-

The Fluorinated Ring: While the fluorine atom adds metabolic stability in vivo, in storage, the electron-rich methoxy group sensitizes the ring to UV-induced photo-oxidation.

-

The Carbonyl Group: Susceptible to nucleophilic attack (moisture) and self-condensation (dimerization) if the medium becomes acidic or basic over time.

Degradation Pathways Visualization

The following diagram maps the specific degradation cascades we are preventing.

Figure 1: Primary degradation pathways. Note that "browning" is typically a sign of dimerization/polymerization, while crystalline precipitation often indicates oxidative cleavage to benzoic acid derivatives.

Storage Protocol: The "Inert Barrier" System

This protocol uses a tiered approach. The rigor of storage depends on the intended duration.

Table 1: Storage Conditions Matrix

| Parameter | Short-Term (< 1 Month) | Long-Term (> 1 Month) | Critical Mechanism |

| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) | Slows kinetic rate of auto-oxidation (Arrhenius equation). |

| Atmosphere | Nitrogen Headspace | Argon Purge (Heavier than Air) | Excludes O2, preventing benzylic radical propagation. |

| Container | Amber Borosilicate Glass | Amber Glass + Parafilm/Teflon Tape | Blocks UV (300-400nm) which catalyzes radical formation. |

| State | Liquid/Oil | Aliquoted (Avoid Freeze-Thaw) | Repeated phase changes introduce moisture and oxygen. |

Detailed Methodology: The Aliquot & Purge Protocol

Objective: Create a self-validating system where the integrity of the bulk material is never compromised by daily usage.

Equipment Required:

-

Argon gas cylinder with a low-flow regulator.

-

Amber glass vials (2mL or 4mL) with Teflon-lined caps.

-

Parafilm M.

-

Desiccator cabinet.

Step-by-Step Workflow

-

QC Upon Receipt:

-

Immediately assess appearance. 3F-4M-P2P should be a pale yellow to colorless liquid/low-melting solid.

-

Self-Validation Check: If the liquid is dark brown or has a sharp, vinegar-like odor (indicating acetic/benzoic acid formation), reject the lot or repurify immediately.

-

-

The "Argon Blanket" Technique (Critical Step):

-

Do not simply blow gas into the vial.

-

Insert a long needle/pipette connected to the Argon line deep into the vial, just above the liquid surface.

-

Flow Argon gently (low PSI) for 30 seconds. Argon is heavier than air and will displace the oxygen upwards.

-

Why: Nitrogen is lighter than Argon and mixes more easily with air. Argon forms a stable "blanket" over the liquid surface.

-

-

Aliquoting Strategy:

-

Never store the bulk bottle in the freezer if you plan to use it weekly.

-

Divide the bulk material into single-use or weekly-use aliquots (e.g., 100mg or 500mg vials).

-

Purge each aliquot with Argon before sealing.

-

-

Sealing and Freezing:

Workflow Visualization

Figure 2: Aliquoting workflow to prevent freeze-thaw degradation cycles.

Quality Control & Re-Validation

How do you verify your storage system is working? Use these indicators before every experiment.

-

Visual Inspection (The 5-Second Test):

-

Pass: Colorless to Pale Yellow. Flow is consistent.

-

Fail: Dark Amber/Brown (Polymerization). Cloudy/Precipitate (Oxidative cleavage to acid).

-

-

TLC Monitoring:

-

Run a TLC (Silica, Hexane:EtOAc 8:2).

-

Degradation Marker: A spot remaining at the baseline (acids) or a spot running much higher/smearing (dimers) indicates degradation. The ketone usually has an Rf ~0.4-0.6 depending on exact conditions.

-

-

NMR Verification (Annual):

-

Check for the disappearance of the benzylic singlet (~3.6 ppm) and appearance of broad polymeric peaks or downfield acid protons (>10 ppm).

-

Regulatory & Safety Compliance

-

Precursor Awareness: While 3F-4M-P2P is a research chemical, it is structurally related to Schedule I/II precursors (P2P).

-

Secure Storage: Store in a locked freezer accessible only to authorized personnel.

-

Inventory Logs: Maintain a strict mass-balance log. Any "degradation loss" must be documented and witnessed to distinguish it from diversion.

-

-

Safety (SDS Summary):

-

This compound is a potent irritant.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Ventilation: Always handle in a fume hood to avoid inhalation of vapors which may be corrosive to the respiratory tract.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3790928, 1,3-Bis(4-methoxyphenyl)propan-2-one (Analogous Structure Data). Retrieved from [Link]

-

Wang, J., et al. (2021). "An efficient and practical aerobic oxidation of benzylic methylenes."[3] RSC Advances, 11, 3690-3695. Retrieved from [Link]

-

Thermo Fisher Scientific (2023). Safety Data Sheet: 4-Methoxyphenylacetone. Retrieved from [Link]

-

Master Organic Chemistry (2018). Reactions on the Benzylic Carbon: Oxidation. Retrieved from [Link]

-

Milner, P. J., et al. (2024). "Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks." Thieme Chemistry. Retrieved from [Link]

Sources

Applications of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one in forensic standard preparation

An Application Guide for the Synthesis and Certification of Forensic Standards from 1-(3-Fluoro-4-methoxyphenyl)propan-2-one

Authored by: Senior Application Scientist, Forensic Metrology Division

Abstract

The rapid emergence of novel psychoactive substances (NPS), or "designer drugs," presents a formidable challenge to the forensic science and toxicology communities. To ensure accurate identification and quantification in casework, laboratories require well-characterized certified reference materials (CRMs). However, for many new compounds, commercially available standards are scarce. This guide provides a comprehensive framework for the in-house preparation of a forensic standard for a substituted phenethylamine, specifically 3-Fluoro-4-methoxymethamphetamine (3-FMMA), starting from the readily available precursor, this compound. We detail the synthetic protocol, purification methods, and the rigorous analytical characterization required to establish the material's identity, purity, and fitness for purpose as a calibrant in forensic workflows.

Introduction: The Critical Role of Reference Materials in Forensic Analysis

In forensic toxicology and seized drug analysis, the unambiguous identification and quantification of controlled substances are paramount. Analytical results must be scientifically valid and legally defensible. This is achieved through the use of Certified Reference Materials (CRMs), which serve as the bedrock of quality assurance in the laboratory.[1] CRMs are used to calibrate analytical instruments, validate methods, and as quality control checks to ensure the accuracy and traceability of measurements.[2][3]

The landscape of substance abuse is continually evolving, with clandestine laboratories frequently modifying molecular structures to circumvent existing laws, creating a flood of NPS.[4] These substances, often derivatives of cathinones, phenethylamines, or synthetic cannabinoids, pose a significant analytical challenge because laboratories may lack the specific reference materials needed for positive identification.[5]

This is where the synthesis of in-house standards from precursor chemicals becomes a critical capability for forensic institutions. This compound is a phenylpropanone derivative that serves as a key intermediate in the synthesis of fluorinated amphetamine analogues.[6][7] While the final products are typically controlled substances, precursors like this ketone may be more accessible, allowing laboratories to proactively develop their own standards.[8][9] This document provides the detailed protocols for synthesizing, purifying, and certifying a forensic standard for 3-Fluoro-4-methoxymethamphetamine (3-FMMA) from this precursor, adhering to principles outlined by international standards bodies.[10][11]

Synthesis of 3-Fluoro-4-methoxymethamphetamine (3-FMMA) HCl

The conversion of the ketone precursor to the target secondary amine is most effectively achieved through a one-pot reductive amination. This widely used reaction in medicinal and organic chemistry first involves the formation of an imine intermediate by reacting the ketone with a primary amine (methylamine), followed by in-situ reduction to the corresponding amine.

Principle of Reductive Amination

The carbonyl group of this compound reacts with methylamine to form an unstable carbinolamine, which then dehydrates to form a Schiff base, or imine. A reducing agent present in the reaction mixture, such as sodium borohydride or sodium cyanoborohydride, then reduces the imine C=N double bond to a C-N single bond, yielding the final secondary amine product. The choice of a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less likely to reduce the starting ketone, leading to higher yields of the desired amine.

Caption: Synthetic workflow from precursor to purified standard.

Experimental Protocol: Synthesis

Disclaimer: This protocol is intended for use by qualified scientific personnel in a controlled laboratory setting with appropriate engineering controls and personal protective equipment. All local, state, and federal regulations regarding the handling of chemicals and controlled substances must be followed.[12][13]

Materials:

-

This compound (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.2 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (anhydrous)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (e.g., 2.0 M in diethyl ether)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous methanol.

-

Imine Formation: Add the methylamine solution to the flask. The addition is often done at a reduced temperature (e.g., 0 °C) to control the initial reaction.

-

pH Adjustment: Carefully add glacial acetic acid dropwise to the mixture to achieve a pH between 6 and 7. This is crucial as imine formation is acid-catalyzed, but the reducing agent can be deactivated at very low pH.

-

Reduction: Slowly add sodium cyanoborohydride in small portions. Caution: NaBH₃CN is toxic. The reaction is typically stirred at room temperature for several hours to overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, carefully add water to quench any remaining reducing agent. Remove the methanol under reduced pressure. Add dichloromethane (DCM) to the remaining aqueous layer and transfer to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid) and brine. This removes water-soluble impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-FMMA freebase as an oil.

Experimental Protocol: Purification via Salt Formation

For use as a forensic standard, the product must be a stable, solid material of high purity. Converting the oily freebase to its hydrochloride salt facilitates purification by recrystallization and enhances long-term stability.

-

Dissolution: Dissolve the crude freebase oil in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Precipitation: While stirring, slowly add a solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether to remove any remaining soluble impurities.

-

Recrystallization: For final purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/ether or isopropanol/hexane) to obtain a highly pure, crystalline product.

-

Drying: Dry the purified 3-FMMA HCl salt under vacuum to a constant weight.

Characterization and Certification of the Reference Standard

A synthesized compound can only be considered a reference material after its identity and purity have been rigorously confirmed through orthogonal analytical techniques.[14] The goal is to create a well-characterized material with a certificate of analysis that specifies its properties.

Caption: Workflow for the analytical certification of the synthesized standard.

Identity Confirmation

-

Mass Spectrometry (MS):

-

Protocol: Prepare a dilute solution of the material in methanol or acetonitrile. Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

-

Expected Result: For ESI, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the freebase (C₁₁H₁₆FNO). For EI, a characteristic fragmentation pattern should be observed.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve an accurately weighed sample in a deuterated solvent (e.g., D₂O or MeOD). Acquire ¹H and ¹³C NMR spectra.

-

Expected Result: The ¹H spectrum will show distinct signals for the aromatic, methoxy, methyl, and backbone protons, with chemical shifts and coupling patterns consistent with the 3-FMMA structure. The ¹³C spectrum will show the correct number of carbon signals.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: Analyze the solid material using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Result: The spectrum should display characteristic absorption bands for N-H stretching (secondary amine salt), aromatic C-H stretching, C-O stretching (methoxy group), and C-F stretching.

-

Purity Assessment

-

Chromatographic Purity (HPLC):

-

Protocol: Develop a stability-indicating HPLC method, typically with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution. Use a photodiode array (PDA) detector to monitor for impurities across a range of wavelengths.

-

Analysis: Inject a solution of known concentration. The purity is typically reported as the percentage of the main peak area relative to the total area of all peaks detected.

-

-

Quantitative NMR (qNMR): This is a primary ratio method for determining purity.

-

Protocol: An accurately weighed sample of the synthesized 3-FMMA HCl is dissolved in a deuterated solvent along with an accurately weighed amount of a certified, stable internal standard (e.g., maleic acid).

-

Analysis: By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, a highly accurate purity value can be calculated without needing a reference standard of the analyte itself.

-

Summary of Analytical Data

The data gathered from these analyses are compiled into a Certificate of Analysis.

| Parameter | Method | Expected Result |

| Identity | ||

| Molecular Formula | - | C₁₁H₁₆FNO · HCl |

| Molecular Weight | - | 217.25 (freebase) / 253.71 (HCl salt) |

| Appearance | Visual | White to off-white crystalline solid |

| ¹H NMR | 400 MHz, D₂O | Spectrum consistent with structure |

| Mass Spectrum (ESI+) | LC-MS | [M+H]⁺ = 218.13 |

| Purity & Strength | ||

| Purity | HPLC-PDA | ≥ 98.5% |

| Purity (as salt) | qNMR | Value to be determined experimentally |

| Residual Solvents | TGA / GC-HS | < 0.5% |

| Water Content | Karl Fischer | < 1.0% |

Application: Preparation of Calibrators and Controls

Once certified, the in-house standard can be used to prepare solutions for routine forensic analysis.

Protocol: Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 10.0 mg of the certified 3-FMMA HCl standard using a calibrated analytical balance. Record the weight to at least four decimal places. Quantitatively transfer the solid to a 10.0 mL Class A volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., methanol). Note: The concentration should be corrected for the purity value from the certificate.

-

Working Solutions: Prepare a series of calibrators and quality control (QC) samples by performing serial dilutions of the stock solution using calibrated pipettes and fresh solvent. These working solutions can then be used to spike into blank matrix (e.g., blood, urine) or used directly for instrument calibration.

Conclusion

The synthesis of forensic standards from precursor chemicals is a vital capability for modern forensic laboratories striving to keep pace with the proliferation of NPS. This guide outlines a robust and scientifically sound process for converting this compound into a high-purity, fully characterized reference material of 3-FMMA HCl. By following these detailed protocols for synthesis, purification, and rigorous analytical certification, laboratories can confidently produce their own fit-for-purpose standards, thereby enhancing their analytical capabilities and ensuring the continued integrity of their forensic results.

References

-

United Nations Office on Drugs and Crime. (2012). Guidelines for the forensic analysis of drugs facilitating sexual assault and other criminal acts. New York: United Nations. [Link]

-

United Nations Office on Drugs and Crime. (1987). Recommended Methods for the Detection and Assay of Barbiturates and Benzodiazepines in Biological Specimens. New York: United Nations. [Link]

-

United Nations Office on Drugs and Crime. (2011). Guidelines for the Forensic analysis of drugs facilitating sexual assault and other criminal acts. [Link]

-

Csete, I., & Nagy, J. (2010). Making drug-analysis laboratories fit-for-purpose The UNODC scientific and forensic work programme. Forensic Science International. [Link]

-

University of Oregon Safety and Risk Services. DEA Controlled Substances Program Manual. [Link]

-

ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. [Link]

-

Electronic Code of Federal Regulations (eCFR). 21 CFR Part 1317 -- Disposal. [Link]

-

Indiana Professional Licensing Agency. Controlled Substance Practitioner's Manual (DEA). [Link]

-

Drexel University. Fact Sheet for DEA Controlled Substances. [Link]

-

United Nations Office on Drugs and Crime. (2009). Guidelines on Representative Drug Sampling. New York: United Nations. [Link]

-

DEA Diversion Control Division. (2022). Chemical Handler's Manual. [Link]

- Google Patents. Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

National Institute of Standards and Technology. Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. [Link]

-

Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. Chemistry & Biodiversity. [Link]

-

Wikipedia. Certified reference materials. [Link]

-

National Institute of Standards and Technology. (2020). How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories. [Link]

-

Erowid. Synthesis of 4-Fluoroamphetamine. [Link]

-

Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of Fluoro Analogues of 3,4-(Methylenedioxy)amphetamine (MDA) and Its Derivatives. ResearchGate. [Link]

-

MDPI. (2021). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]

-

National Institute of Standards and Technology. Standard Reference Materials. [Link]

-

John Wiley & Sons, Inc. 3-Fluoro-4-methoxy-amphetamine. SpectraBase. [Link]

-

Journal of China Pharmaceutical University. Synthesis of 1-(3-and 4-Fluoro-2 ,6-Dimethylphenoxy) Propanone. [Link]

-

PubChem. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one. [Link]

-

PubChem. 1,3-Bis(4-methoxyphenyl)propan-2-one. [Link]

-

NIST. 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook. [Link]

-

Al-Hasan, K. A. (2018). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

-

Matrix Fine Chemicals. 1-(4-METHOXYPHENYL)PROPAN-2-ONE | CAS 122-84-9. [Link]

-

Rosenbaum, C. D., Carreiro, S. P., & Babu, K. M. (2015). Designer drugs 2015: assessment and management. Addiction science & clinical practice. [Link]

-

Waters Corporation. Forensic Toxicology Installation Standards Kit. [Link]

- Google Patents.

-

Singh, U., et al. (2020). Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. Bioorganic chemistry. [Link]

-

Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

Sources

- 1. Certified reference materials - Wikipedia [en.wikipedia.org]

- 2. demarcheiso17025.com [demarcheiso17025.com]

- 3. How to Use and How Not to Use Certified Reference Materials in Industrial Chemical Metrology Laboratories | NIST [nist.gov]

- 4. Designer drugs 2015: assessment and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]

- 6. Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Guidelines for the forensic analysis of drugs facilitating sexual assault and other criminal acts. - Drugs and Alcohol [drugsandalcohol.ie]

- 11. researchgate.net [researchgate.net]

- 12. safety.uoregon.edu [safety.uoregon.edu]

- 13. in.gov [in.gov]

- 14. nist.gov [nist.gov]

Application Note & Protocol: A Scalable and Efficient Synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-2-one for Pharmaceutical Research

Abstract

This document provides a comprehensive guide for the scalable synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-one, a key building block in the development of various pharmaceutical agents. Recognizing the importance of this intermediate, we present a detailed analysis of viable synthetic strategies, culminating in a robust, step-by-step protocol designed for efficiency, safety, and high yield on a laboratory scale with clear potential for industrial application. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this valuable compound.

Introduction: The Significance of Fluorinated Arylpropanones in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The title compound, this compound, incorporates a fluoro and a methoxy group on the aromatic ring, functionalities that are often found in pharmacologically active molecules. This substituted arylpropanone serves as a crucial precursor for the synthesis of a diverse range of therapeutic agents, including but not limited to, inhibitors of enzymes such as cytosolic phospholipase A2α and fatty acid amide hydrolase.[2] Its structural motif is also found in compounds with potential anticancer and anti-inflammatory properties.[3][4]

The development of a scalable, cost-effective, and safe synthesis for this intermediate is therefore of paramount importance to accelerate drug discovery and development programs. This application note addresses this need by providing a thoroughly researched and validated protocol.

Strategic Analysis of Synthetic Routes

Several synthetic pathways can be envisioned for the preparation of this compound. A critical evaluation of these routes is essential to select the most suitable approach for scalable synthesis, considering factors such as starting material availability, reaction efficiency, operational safety, and purification complexity.

Friedel-Crafts Acylation Approach

A classical and direct method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[5][6][7][8] This approach would involve the reaction of 2-fluoro-1-methoxybenzene with an appropriate acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Advantages:

-

Direct and often high-yielding for activated aromatic rings.

-

Well-established and widely documented in organic synthesis.

Disadvantages:

-

Stoichiometric Lewis Acid: The reaction typically requires stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a stable complex with it.[7] This generates a significant amount of waste during aqueous workup, which is undesirable for large-scale synthesis.

-

Regioselectivity Issues: The directing effects of the fluoro and methoxy substituents can lead to the formation of regioisomers, complicating purification.

-

Harsh Reaction Conditions: The use of strong Lewis acids can lead to side reactions and may not be compatible with sensitive functional groups.

Wacker-Type Oxidation of an Allylic Precursor

The Wacker-Tsuji oxidation provides a powerful method for the conversion of terminal alkenes to methyl ketones using a palladium catalyst.[9][10][11][12] This strategy would involve the synthesis of 1-allyl-3-fluoro-4-methoxybenzene followed by its oxidation.

Advantages:

-

Catalytic Process: The reaction is catalytic in palladium, with a co-oxidant like copper(II) chloride regenerating the active catalyst.[11]

-

Mild Conditions: The reaction is typically carried out under mild conditions, which is beneficial for scalability and safety.[13]

Disadvantages:

-

Multi-step Synthesis: This route requires the prior synthesis of the corresponding allylbenzene, adding to the overall step count.

-

Catalyst Cost and Removal: Palladium catalysts can be expensive, and their complete removal from the final product is a critical concern in pharmaceutical synthesis.

-

Regioselectivity: While generally selective for terminal alkenes, oxidation of internal alkenes can sometimes lead to mixtures of products.[11]

Dakin Reaction and Subsequent Functionalization

The Dakin oxidation is a reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[14][15][16][17][18] While not a direct route to the target ketone, it highlights a potential transformation of a related precursor. A more plausible, though multi-step, approach could involve the manipulation of functional groups on a pre-existing propanone sidechain attached to a different phenolic precursor.

Disadvantages:

-

Indirect and Multi-step: This would likely be a lengthy and inefficient route to the desired product.

-

Limited Scope: The Dakin reaction itself is specific to hydroxylated aldehydes and ketones.

Recommended Strategy: Synthesis via Diazotization and Meerwein Arylation

A highly effective and scalable approach involves the diazotization of 3-fluoro-4-methoxyaniline followed by a Meerwein-type arylation with isopropenyl acetate. This method has been successfully applied to the synthesis of other aryl-2-propanones.[19][20]

Advantages:

-

Readily Available Starting Materials: 3-Fluoro-4-methoxyaniline is a commercially available and relatively inexpensive starting material.

-

Good Regiocontrol: The position of the propan-2-one side chain is unambiguously determined by the starting aniline.

-

Scalability: Diazotization reactions are well-established industrial processes.

-

Avoidance of Strong Lewis Acids: This route circumvents the need for stoichiometric and harsh Lewis acids used in Friedel-Crafts acylations.

This application note will detail the protocol for this recommended synthetic route.

Detailed Synthesis Protocol

This section provides a step-by-step procedure for the synthesis of this compound via the diazotization of 3-fluoro-4-methoxyaniline and subsequent reaction with isopropenyl acetate.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 3-Fluoro-4-methoxyaniline | ≥98% | Commercially Available | |

| Hydrochloric Acid (HCl) | 37% (w/w) | Commercially Available | Corrosive |

| Sodium Nitrite (NaNO₂) | ≥99% | Commercially Available | Oxidizer, Toxic |

| Isopropenyl Acetate | ≥99% | Commercially Available | Flammable |

| Copper(I) Chloride (CuCl) | ≥98% | Commercially Available | |

| Sodium Acetate Trihydrate | ≥99% | Commercially Available | |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | Volatile, use in a fume hood |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||

| Brine (Saturated NaCl) | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||

| Deionized Water | |||

| Ice | |||

| Round-bottom flasks | |||

| Magnetic stirrer and stir bars | |||

| Addition funnel | |||

| Thermometer | |||

| Separatory funnel | |||

| Rotary evaporator |

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

PART A: Formation of the Diazonium Salt

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 3-fluoro-4-methoxyaniline (14.1 g, 0.1 mol) and deionized water (100 mL).

-

Stir the mixture and slowly add concentrated hydrochloric acid (25 mL, ~0.3 mol).

-

Cool the resulting solution to 0-5 °C using an ice-water bath.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in deionized water (30 mL).

-

Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution via the addition funnel, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 20-30 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting pale yellow solution contains the diazonium salt and should be used immediately in the next step.

PART B: Meerwein Arylation

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of isopropenyl acetate (20.0 g, 0.2 mol), copper(I) chloride (1.0 g, 0.01 mol), and sodium acetate trihydrate (40.8 g, 0.3 mol) in a solvent mixture of acetone (100 mL) and deionized water (150 mL).

-

Warm the mixture to approximately 30 °C with gentle heating.

-

Slowly add the previously prepared cold diazonium salt solution to the isopropenyl acetate mixture over a period of 30-45 minutes. Maintain the reaction temperature at around 30-35 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to stir the reaction mixture for an additional 1 hour at room temperature.

PART C: Work-up and Purification

-

Transfer the reaction mixture to a 1 L separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a dark oil, can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Expected Yield and Characterization

-

Expected Yield: 65-75%

-

Appearance: Pale yellow oil

-

¹H NMR (400 MHz, CDCl₃) δ: 7.00-6.85 (m, 3H), 3.88 (s, 3H), 3.65 (s, 2H), 2.15 (s, 3H).

-

¹⁹F NMR (376 MHz, CDCl₃) δ: -135.0 to -136.0.

-

GC-MS (EI): Molecular ion (M⁺) expected at m/z = 182.07.

Note: Spectroscopic data should be acquired and interpreted to confirm the structure and purity of the final product.[21][22]

Safety and Handling Precautions

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[23]

Specific Chemical Hazards:

-

3-Fluoro-4-methoxyaniline: Toxic and an irritant. Avoid inhalation and skin contact.

-

Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.

-

Sodium Nitrite: Strong oxidizing agent and toxic.[23][24][25][26][27] Keep away from organic materials.

-

Diazonium Salts: Potentially explosive when isolated and dry. The protocol is designed to use the diazonium salt in solution immediately after its formation, which is a standard safety practice. Do not attempt to isolate the diazonium salt.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

-

Pyrophoric Reagents (if applicable in alternative syntheses): Reagents like n-butyllithium are extremely reactive and can ignite spontaneously in air.[28] Strict inert atmosphere techniques are required for their handling.[29][30][31]

Waste Disposal:

-

All chemical waste should be disposed of according to institutional and local regulations. Aqueous and organic waste streams should be collected separately.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield of diazonium salt formation | Temperature too high during NaNO₂ addition | Ensure the temperature is strictly maintained between 0-5 °C. |

| Incomplete dissolution of aniline | Ensure the aniline is fully dissolved in the acidic solution before cooling. | |

| Low yield in the arylation step | Diazonium salt decomposed before addition | Use the diazonium salt solution immediately after preparation. |

| Inefficient stirring | Use a mechanical stirrer for better mixing, especially on a larger scale. | |

| Product is a dark, impure oil | Side reactions due to high temperature | Carefully control the temperature during the addition of the diazonium salt. |

| Incomplete reaction | Allow the reaction to stir for the full recommended time. | |

| Difficulty in purification | Presence of starting materials or byproducts | Optimize the purification method (e.g., adjust the solvent gradient in column chromatography or the vacuum pressure during distillation). |

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By utilizing a diazotization-Meerwein arylation strategy, this procedure avoids the use of harsh Lewis acids and offers good control over regioselectivity. The clear, step-by-step instructions, along with safety precautions and troubleshooting guidance, are intended to enable researchers to confidently and efficiently synthesize this important pharmaceutical intermediate.

References

-

Wikipedia. Dakin oxidation. [Link]

-

Scribd. Dakin Reaction Mechanism Overview. [Link]

-

ChemicalDesk.Com. Wacker Oxidation (Palladium-catalysed oxidation of alkenes). [Link]

-

Pharmaguideline. Oppenauer Oxidation and Dakin Reaction. [Link]

-

L.S. College, Muzaffarpur. B.SC Sem – IV CHEMISTRY HONOURS Paper ; CC – 10 Unit : Rearrangement Reaction Dakin Rearrangement. [Link]

-

Wikipedia. Wacker process. [Link]

-

Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

-

Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

ACS Chemical Health & Safety. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. [Link]

-

Chemistry LibreTexts. Wacker Oxidation. [Link]

-

L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

-

ACS Omega. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. [Link]

-

YouTube. Preparation of aromatic Ketones by Friedel-Crafts Acylation. [Link]

-

Lab Manager. 8 Rules for the Safe Handling of t-Butyllithium. [Link]

-

Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]

-

Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]

-

The Chemistry Blog. Safe Handling of Oxidising Chemicals. [Link]

-

University of Alberta. Oxidizing Agents - AFNS Safety. [Link]

-

Storemasta. How do you Store Oxidizing Agents? [Link]

-

PubMed. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method. [Link]

-

Chem-Impex. 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one. [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

-

MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]

- Google Patents. Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

PMC. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

-

European Pharmaceutical Review. New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. [Link]

-

OSTI.gov. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. [Link]

-

University of Rochester. Purification: How To - Chemistry. [Link]

-

ACS Publications. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. [Link]

-

University of Jyväskylä. Synthesis of Fluorinated Leucines and Valines for Use in Protein NMR. [Link]

-

ResearchGate. Study on synthesis of 1-Aryl-2-propanones. [Link]

-

ResearchGate. One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. [Link]

-

Policija. ANALYTICAL REPORT - MXiPr (C16H23NO2). [Link]

-

Preprints.org. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

- Google Patents.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. youtube.com [youtube.com]

- 9. ChemicalDesk.Com: Wacker Oxidation (Palladium-catalysed oxidation of alkenes) [allchemist.blogspot.com]

- 10. Wacker process - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]

- 17. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. osti.gov [osti.gov]

- 22. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]

- 23. ehs.umich.edu [ehs.umich.edu]

- 24. chemicals.co.uk [chemicals.co.uk]

- 25. umdearborn.edu [umdearborn.edu]

- 26. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]

- 27. blog.storemasta.com.au [blog.storemasta.com.au]

- 28. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 29. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pnnl.gov [pnnl.gov]

Procedure for the condensation of 3-fluoro-4-methoxybenzaldehyde to propan-2-one derivatives

Executive Summary & Scientific Context

The introduction of fluorine into organic small molecules is a cornerstone strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and ligand-protein binding interactions. This application note details the protocol for synthesizing (E)-4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one , a key pharmacophore precursor, via the Claisen-Schmidt condensation of 3-fluoro-4-methoxybenzaldehyde with propan-2-one (acetone).

While the Claisen-Schmidt reaction is a classic organic transformation, the specific electronic effects of the 3-fluoro and 4-methoxy substituents require precise control over stoichiometry and basicity to prevent polymerization or the formation of the bis-condensed byproduct (1,5-diaryl-1,4-pentadien-3-one), unless the latter is the specific target.

Key Mechanistic Insight

The reaction proceeds through a crossed-aldol condensation followed by an E1cB elimination. The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the aldehyde carbonyl compared to the non-fluorinated analog (anisaldehyde), while the 4-methoxy group acts as a resonance electron donor (+R). Balancing these effects is critical for reaction kinetics.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis involves the base-catalyzed formation of an enolate from acetone, which attacks the electrophilic aldehyde. The resulting

Mechanistic Flowchart

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

This protocol is optimized for the synthesis of the mono-condensed product. To synthesize the bis-condensed analog (dibenzalacetone derivative), see the Stoichiometry Adjustment section.

Materials & Reagents[6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| 3-Fluoro-4-methoxybenzaldehyde | 154.14 | 1.0 | Electrophile |

| Propan-2-one (Acetone) | 58.08 | 3.0 - 5.0 | Nucleophile / Solvent |

| Sodium Hydroxide (NaOH) | 40.00 | 0.5 | Catalyst |

| Ethanol (95%) | - | - | Co-solvent |

| Water | 18.02 | - | Solvent |

Note on Stoichiometry: A large excess of acetone (3-5 equivalents) is strictly required to favor the mono-condensation product. If a 1:1 or 1:2 ratio is used, the highly reactive product will compete with acetone for the aldehyde, leading to the bis-chalcone.

Detailed Procedure

Step 1: Catalyst Preparation

-

Dissolve 2.0 g of NaOH in 20 mL of distilled water.

-

Cool the solution to room temperature (RT) before use. Exothermic dissolution can degrade aldehydes if added hot.

Step 2: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.54 g) of 3-fluoro-4-methoxybenzaldehyde in 15 mL of Ethanol.

-

Add 50 mmol (3.7 mL) of Acetone . The excess acetone acts as both reactant and solvent to suppress bis-condensation.

-

Place the flask in a water bath at 20–25°C.

Step 3: Condensation [2]

-

Add the prepared NaOH solution dropwise over 5 minutes while stirring vigorously.

-

Observation: The solution will likely turn yellow/orange, indicating the formation of the conjugated enone system.

-

Stir at RT for 2–4 hours. Monitor reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting aldehyde spot (

) should disappear, replaced by a lower

Step 4: Quenching & Isolation

-

Once complete, neutralize the mixture carefully with dilute HCl (1M) until pH ~7. Note: Strictly necessary only if the product is oiling out; otherwise, direct precipitation is preferred.

-

Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

The product should precipitate as a pale yellow solid.

-

Troubleshooting: If an oil forms, extract with Dichloromethane (3 x 30 mL), wash with brine, dry over

, and evaporate.

-

Step 5: Purification

-

Filter the crude solid using a Buchner funnel.

-

Wash the cake with cold water (2 x 20 mL) to remove residual base and acetone.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or EtOAc/Hexane mixture). Allow to cool slowly to RT, then to 4°C.

-